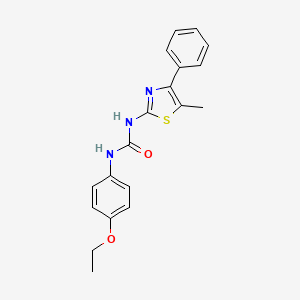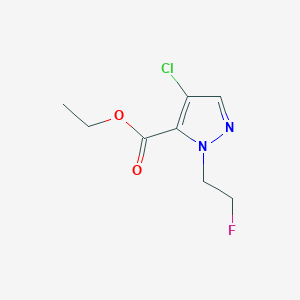![molecular formula C20H17N5O B2746584 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea CAS No. 862811-91-4](/img/structure/B2746584.png)
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry and drug development . The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications .
作用機序
Target of Action
The primary target of this compound is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer . The G12C mutation specifically has been associated with several types of cancer, including lung and colorectal cancers .
Mode of Action
The compound interacts with its target through a process known as covalent bonding . This involves the compound forming a strong, irreversible bond with the KRAS G12C protein, thereby inhibiting its function . This inhibition can lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in cell division and survival, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells . By inhibiting the function of the KRAS G12C protein, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s efficacy .
生化学分析
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can be influenced by the specific functional groups present in the compound .
Cellular Effects
Preliminary studies suggest that some imidazo[1,2-a]pyrimidines have shown anticancer activity against different human cancer cell lines
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core . This intermediate can then be further functionalized through reactions such as nitration, reduction, and coupling with phenyl isocyanate to yield the final product . Industrial production methods often involve multicomponent reactions and tandem reactions to streamline the synthesis and improve yields .
化学反応の分析
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activity .
科学的研究の応用
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea has a wide range of scientific research applications:
類似化合物との比較
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activity.
Imidazo[1,2-a]pyrazines: These compounds also have a fused bicyclic structure but with different nitrogen positioning, leading to variations in their chemical reactivity and applications.
Imidazo[1,5-a]pyrimidines: These compounds have a different fusion pattern, which can affect their biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development .
特性
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDSIMRBKLUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)





![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)
![methyl 5,5,7,7-tetramethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2746517.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)
